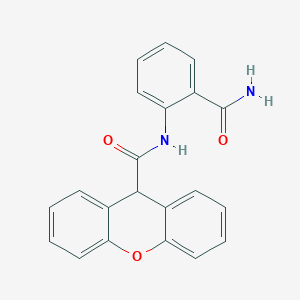![molecular formula C25H27N3O6S B11639888 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11639888.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Benciloxi)-4-metoxibencil]-4-[(4-nitrofenil)sulfonil]piperazina es un compuesto orgánico complejo que presenta un anillo de piperazina sustituido con grupos benciloxi, metoxi y nitrofenilo
Métodos De Preparación
La síntesis de 1-[3-(Benciloxi)-4-metoxibencil]-4-[(4-nitrofenil)sulfonil]piperazina típicamente involucra reacciones orgánicas de múltiples pasos. La preparación comienza con la síntesis del grupo bencilo sustituido con benciloxi y metoxi, que luego se acopla a un anillo de piperazina. El grupo sulfonil nitrofenilo se introduce en los pasos finales. Los reactivos comunes utilizados en estas reacciones incluyen bromuro de bencilo, cloruro de metoxibencilo y cloruro de sulfonil nitrofenilo. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos como diclorometano y catalizadores como la trietilamina .
Análisis De Reacciones Químicas
1-[3-(Benciloxi)-4-metoxibencil]-4-[(4-nitrofenil)sulfonil]piperazina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo benciloxi puede oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo nitro puede reducirse a una amina utilizando agentes reductores como el gas hidrógeno en presencia de paladio sobre carbono.
Aplicaciones Científicas De Investigación
1-[3-(Benciloxi)-4-metoxibencil]-4-[(4-nitrofenil)sulfonil]piperazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de materiales avanzados, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1-[3-(Benciloxi)-4-metoxibencil]-4-[(4-nitrofenil)sulfonil]piperazina implica su interacción con dianas moleculares específicas. Se sabe que el grupo nitrofenilo interactúa con enzimas y proteínas, potencialmente inhibiendo su actividad. Los grupos benciloxi y metoxi pueden mejorar la capacidad del compuesto para penetrar las membranas celulares, aumentando su eficacia. El anillo de piperazina proporciona estabilidad estructural y facilita la unión a dianas biológicas .
Comparación Con Compuestos Similares
1-[3-(Benciloxi)-4-metoxibencil]-4-[(4-nitrofenil)sulfonil]piperazina se puede comparar con compuestos similares como:
1-[3-(Benciloxi)-4-metoxibencil]-4-(4-etoxibencil)piperazina: Este compuesto tiene un grupo etoxilo en lugar de un grupo sulfonil nitrofenilo, lo que puede alterar su reactividad química y actividad biológica.
1-(3-Metoxi-4-nitrofenil)piperazina: Este compuesto carece del grupo benciloxi, lo que puede afectar su capacidad para interactuar con dianas biológicas.
La singularidad de 1-[3-(Benciloxi)-4-metoxibencil]-4-[(4-nitrofenil)sulfonil]piperazina radica en su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C25H27N3O6S |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C25H27N3O6S/c1-33-24-12-7-21(17-25(24)34-19-20-5-3-2-4-6-20)18-26-13-15-27(16-14-26)35(31,32)23-10-8-22(9-11-23)28(29)30/h2-12,17H,13-16,18-19H2,1H3 |
Clave InChI |
UHHSCNSXCPVGLG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)

![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11639849.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)
![N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11639874.png)
